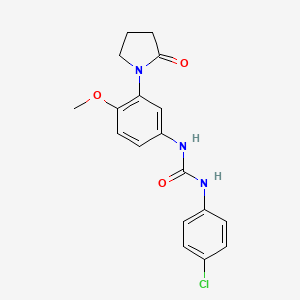
1-Pyridin-2-ylhex-5-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Pyridin-2-ylhex-5-yn-1-ol” is a chemical compound with the CAS Number: 1566989-28-3 . It has a molecular weight of 175.23 and its IUPAC name is 1-(pyridin-2-yl)hex-5-yn-1-ol . It is in powder form .
Molecular Structure Analysis
The InChI code for “1-Pyridin-2-ylhex-5-yn-1-ol” is 1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Pyridin-2-ylhex-5-yn-1-ol” is a powder that is stored at room temperature . Its molecular weight is 175.23 . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been utilized in coordination chemistry due to their versatility compared to terpyridines. These compounds have found applications in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This indicates the potential for 1-Pyridin-2-ylhex-5-yn-1-ol to be used in similar coordination chemistry applications, leveraging its pyridine moiety for complex formation.
Materials Science and Organic Electronics
Novel heteroleptic iridium(III) complexes with pyridine derivatives have been synthesized for application in polymer light-emitting diodes (OLEDs). These complexes demonstrated high thermal stability and good electroluminescence performance, suggesting the utility of pyridine-based ligands in developing materials for organic electronics (Tang et al., 2014). Given the structural similarity, 1-Pyridin-2-ylhex-5-yn-1-ol could potentially be explored for its applications in the field of organic electronics, either as a ligand in metal complexes or as part of the active layer in OLEDs.
Catalysis and Chemical Sensing
Pyridine derivatives have been involved in catalysis and as components in chemical sensors. For instance, pyridinium salts have shown a wide range of applications from catalysis to antimicrobial and anticancer properties, highlighting the chemical versatility and reactivity of pyridine-based compounds (Sowmiah et al., 2018). 1-Pyridin-2-ylhex-5-yn-1-ol, with its pyridine core, may offer similar catalytic and sensing capabilities, especially in developing new catalytic systems or sensors for environmental or biomedical applications.
Mecanismo De Acción
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect. This usually involves the compound binding to specific molecular targets such as enzymes or receptors . Unfortunately, the specific mechanism of action for “1-Pyridin-2-ylhex-5-yn-1-ol” is not available in the retrieved data.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-pyridin-2-ylhex-5-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPJVDWSMWAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylhex-5-yn-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)
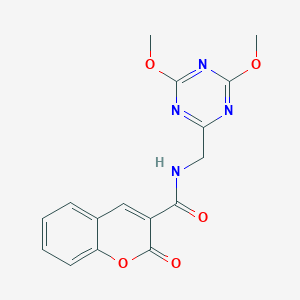

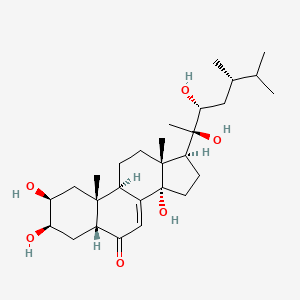
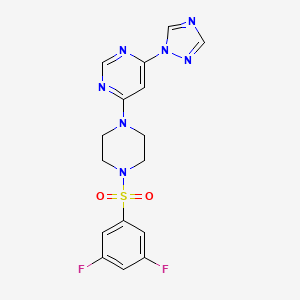
![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)
![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)
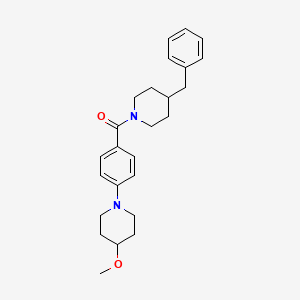
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)
